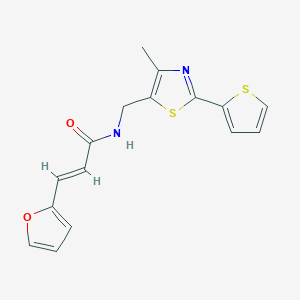

(E)-3-(furan-2-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S2/c1-11-14(22-16(18-11)13-5-3-9-21-13)10-17-15(19)7-6-12-4-2-8-20-12/h2-9H,10H2,1H3,(H,17,19)/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNNULQRNMZRDO-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(furan-2-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with thiazole-based components. The process often utilizes various catalysts and solvents to optimize yield and purity. For instance, the use of tetrahydrofuran (THF) and specific catalysts can enhance reaction efficiency, leading to higher yields of the desired product.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its potential as an anti-cancer agent and its interactions with various biological targets.

Anticancer Activity

Recent research highlights the compound's promising anticancer properties. In vitro studies have shown that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve DNA cleavage and the generation of reactive oxygen species (ROS), which contribute to cell apoptosis .

The proposed mechanisms for the biological activity of this compound include:

- DNA Cleavage : The compound can induce DNA strand breaks, leading to cell cycle arrest and apoptosis.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.

- Reactive Oxygen Species Generation : The production of ROS can lead to oxidative stress in cancer cells, further promoting apoptosis.

Summary of Biological Activities

| Activity Type | Cell Lines Tested | IC50 Values (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | Breast Cancer | 15.4 | |

| Colon Cancer | 12.7 | ||

| DNA Cleavage | Various Cancer Cell Lines | - | |

| Enzyme Inhibition | Specific Kinases | - |

Case Studies

- Study on Anticancer Properties : A study conducted by researchers investigated the effects of thiazole-based acrylamide derivatives on cancer cells. Results indicated that compounds structurally related to this compound demonstrated significant cytotoxicity against breast and colon cancer cells, with mechanisms involving both DNA cleavage and ROS production .

- Enzyme Interaction Studies : Another study focused on the interaction of similar compounds with specific enzymes crucial for tumor growth. It was found that these compounds could effectively inhibit enzyme activity, leading to reduced cell proliferation in vitro .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

The table below compares key structural features and properties of the target compound with related molecules from the evidence:

Key Observations:

Heterocyclic Diversity :

- The target compound uniquely combines furan , thiophene , and thiazole rings. In contrast, compound 27a replaces the thiazole with a morpholine-substituted phenyl group , while compound 5 () uses a thiophene-carboxamide scaffold .

- Chromene-carboxamide derivatives (e.g., ) prioritize planar aromatic systems over the acrylamide linker .

Substituent Effects on Physicochemical Properties :

- The methyl group on the thiazole (position 4) in the target compound may enhance lipophilicity compared to unsubstituted thiazoles.

- Morpholine-containing analogues (e.g., 26b , 27a ) exhibit higher polarity due to the oxygen-rich morpholine ring .

Biological Relevance: Compound 27a demonstrated Staphylococcus aureus Sortase A inhibition, suggesting that acrylamide-linked heterocycles can target bacterial enzymes . Thiazole-thiophene hybrids (e.g., ) are understudied in the provided evidence, but thiophene substituents are known to modulate electronic properties and binding interactions .

Structure-Activity Relationship (SAR) Insights

While biological data for the target compound are absent in the evidence, SAR trends from similar molecules suggest:

- Thiophene vs. Furan : Thiophene’s sulfur atom may enhance electron delocalization or metal-binding capacity compared to furan’s oxygen .

- Methyl-Thiazole Substitution : The 4-methyl group on the thiazole could reduce steric hindrance, improving target binding compared to bulkier substituents (e.g., phenyl in ) .

- Acrylamide Linker : The E-configuration of the acrylamide moiety is critical for maintaining planarity and intermolecular interactions, as seen in Sortase A inhibitors .

Q & A

Q. Table 1. Comparative Yields in Thiazole-Acrylamide Synthesis

| Step | Method | Yield (%) | Reference |

|---|---|---|---|

| Thiazole Formation | Hantzsch Synthesis | 89–96 | |

| Acrylamide Coupling | EDC/HOBt, DMF | 76–85 | |

| Purification | Column Chromatography | 95+ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.